![molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8](/img/structure/B1347130.png)
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole (6-Cl-5-NI) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a derivative of the imidazothiazole family and is characterized by a five-membered ring system with a chlorine and nitro group substituent. 6-Cl-5-NI has been studied for its capacity to act as an electron acceptor, which has been utilized in the synthesis of organic molecules as well as in the development of new materials. Additionally, 6-Cl-5-NI has been studied for its potential applications in biochemistry and physiology due to its unique properties.
Scientific Research Applications
Chemical Properties
“6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole” has a CAS Number of 23576-89-8 and a molecular weight of 203.61 . It is a solid substance with a melting point between 192 - 193 degrees Celsius .
Antibacterial Activity
Thiazole-based Schiff base compounds, including “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have demonstrated significant antibacterial activity . For instance, one of the synthesized compounds showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL .
Antioxidant Activity
Thiazole-based Schiff base compounds also exhibit antioxidant activities . Two of the synthesized compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
Antiproliferative Activity
Thiazole-based Schiff base compounds have shown antiproliferative activities . They have the ability to modulate the activity of many enzymes involved in metabolism .
DNA Interaction
Some thiazole compounds, such as Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This suggests that “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole” may have similar properties.
Synthesis Methods
Thiazole derivatives, including “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, can be synthesized using eco-friendly methods such as microwave irradiation technique . This method provides a rapid and elegant synthesis of thiazoles under solvent-free conditions .
Mechanism of Action
properties
IUPAC Name |
6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLASBESFPINWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306657 |
Source
|
Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23576-89-8 |
Source
|
Record name | 23576-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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